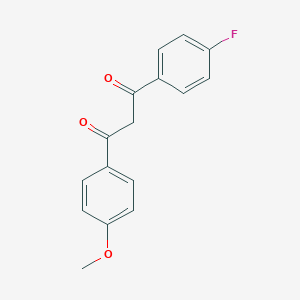![molecular formula C14H10ClF3N2O2S B371320 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide CAS No. 329078-89-9](/img/structure/B371320.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also features a furylmethyl group, which is a substructure derived from furan, a heterocyclic organic compound.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and the amide bond could participate in various reactions. The thioxo group (a sulfur atom double-bonded to an oxygen atom) could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability. The presence of the amide bond could also affect the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel compounds with similar structural motifs has been a subject of interest due to their potential applications in various fields. For example, researchers have developed methods for synthesizing thiazolidinone and acetidinone derivatives, showcasing their antimicrobial activity against a range of microorganisms. These compounds have been characterized using elemental analysis, IR, 1H NMR, and Mass spectral data, indicating a broad interest in the structural elucidation and functional properties of such molecules (Mistry, Desai, & Intwala, 2009).
Biological Activities
The antimicrobial and antifungal potentials of compounds structurally related to the target molecule have been extensively explored. Research has demonstrated that novel bis-α,β-unsaturated ketones, nicotinonitrile, and various other derivatives exhibit significant antimicrobial effects, highlighting the therapeutic potential of these compounds (Altalbawy, 2013). Similarly, new lamotrigine analogs derived from fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have shown promising antibacterial activities, particularly against strains like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Herbicidal Applications
Investigations into the herbicidal activities of N-derivatives of phenoxyacetamide compounds reveal that these substances could be potent against dicotyledonous weeds. Studies on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides indicate their effectiveness in pre-emergence and post-emergence treatment against several types of weeds, underscoring the agricultural relevance of such chemical entities (Wu et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2S/c15-11-4-3-8(6-10(11)14(16,17)18)20-12(21)13(23)19-7-9-2-1-5-22-9/h1-6H,7H2,(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMDLZLZPZJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
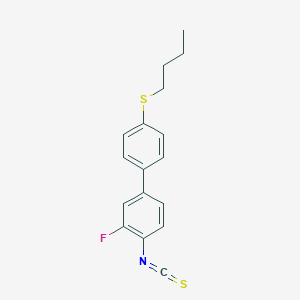
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
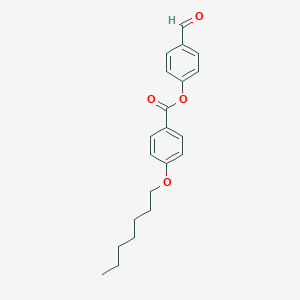
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)
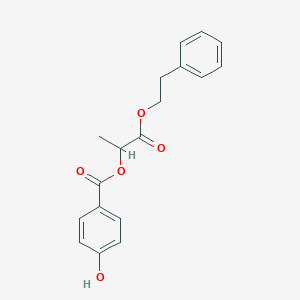

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
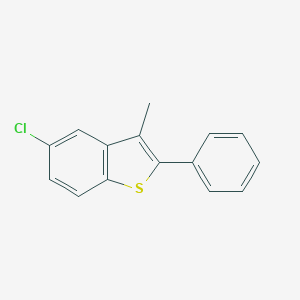
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
